molecular formula C18H19FN4O B11376218 5-(4-ethylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(4-ethylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11376218
M. Wt: 326.4 g/mol
InChI Key: FSQSTYAZGZLPSU-VMPITWQZSA-N
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Description

5-(4-ETHYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines a piperazine ring, a fluorophenyl group, and an oxazole ring

Preparation Methods

The synthesis of 5-(4-ETHYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperazine and fluorophenyl groups. The synthetic route may involve the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperazine Group: This step involves the reaction of the oxazole intermediate with 4-ethylpiperazine.

    Addition of the Fluorophenyl Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(4-ETHYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and fluorophenyl groups, to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-ETHYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Pharmacology: Research is conducted to understand the compound’s effects on biological systems and its potential therapeutic uses.

    Chemical Biology: The compound is used as a tool to study various biological processes and pathways.

    Industrial Applications: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ETHYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

5-(4-ETHYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:

    5-(4-Ethylpiperazin-1-yl)pyrimidine: This compound shares the piperazine group but has a pyrimidine ring instead of an oxazole ring.

    4-(4-Ethylpiperazin-1-yl)aniline: This compound has a similar piperazine group but lacks the oxazole and fluorophenyl groups.

The uniqueness of 5-(4-ETHYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H19FN4O

Molecular Weight

326.4 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H19FN4O/c1-2-22-9-11-23(12-10-22)18-16(13-20)21-17(24-18)8-5-14-3-6-15(19)7-4-14/h3-8H,2,9-12H2,1H3/b8-5+

InChI Key

FSQSTYAZGZLPSU-VMPITWQZSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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